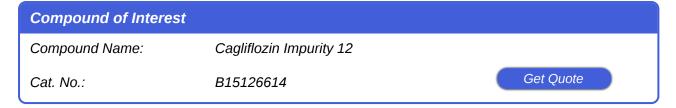


Synthesis of Canagliflozin Impurity 12: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis route for Canagliflozin Impurity 12, a key reference standard in the pharmaceutical analysis of Canagliflozin. Canagliflozin Impurity 12 is identified as the per-acetylated form of Canagliflozin, specifically (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. The synthesis involves a multi-step process, beginning with the preparation of the core aglycone structure, followed by the synthesis of a protected glucose derivative, and culminating in their coupling to form the target impurity.

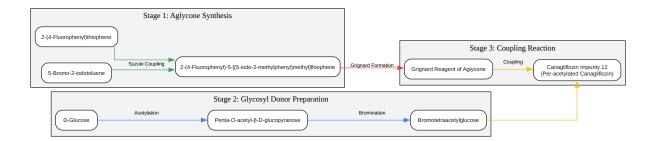
I. Synthesis Overview

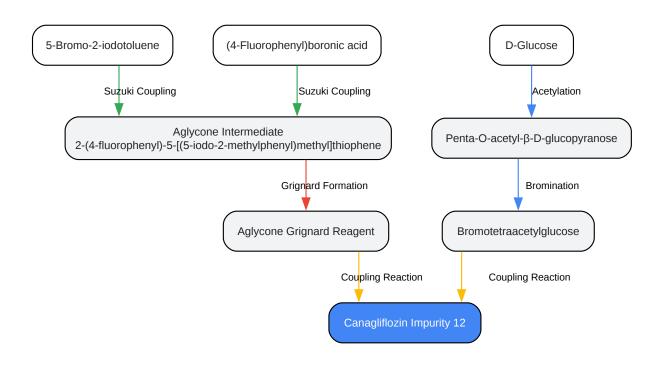
The synthesis of Canagliflozin Impurity 12 can be logically divided into three main stages:

- Synthesis of the Aglycone Intermediate: Preparation of 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.
- Preparation of the Glycosyl Donor: Synthesis of bromotetraacetylglucose from D-glucose.
- Coupling and Formation of Impurity 12: Grignard reaction of the aglycone intermediate followed by coupling with the glycosyl donor to yield the final per-acetylated impurity.

The overall synthetic workflow is depicted in the following diagram:







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